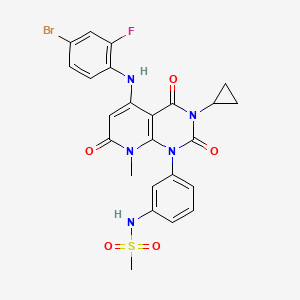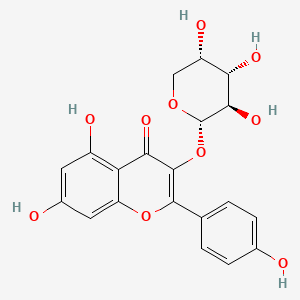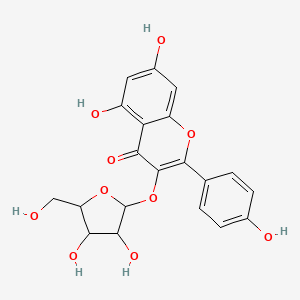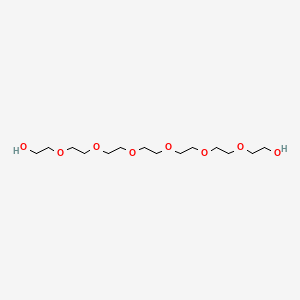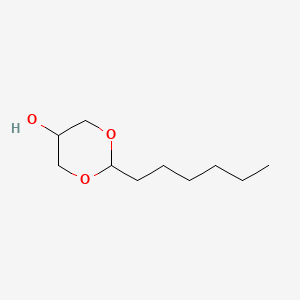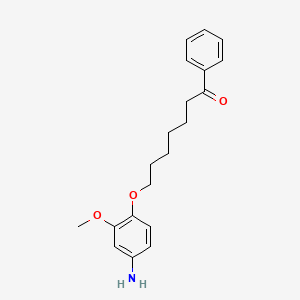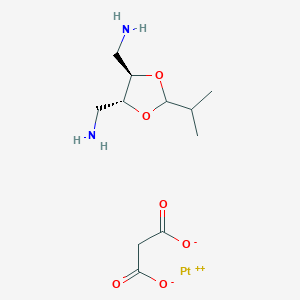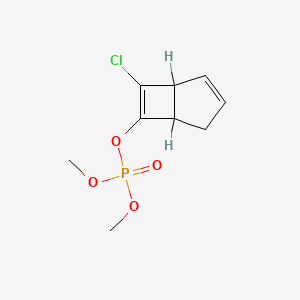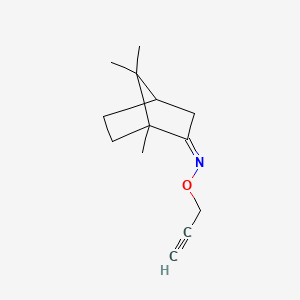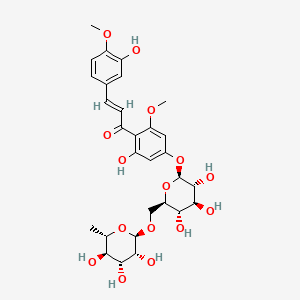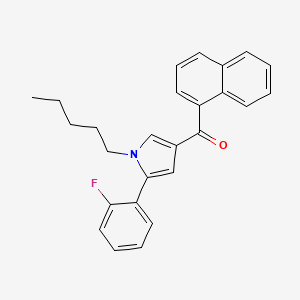
(5-(2-Fluorphenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanon
Übersicht
Beschreibung
JWH-307, also known as 5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-ylmethanone, is a synthetic cannabinoid that acts as an agonist at both the cannabinoid receptor 1 and cannabinoid receptor 2. It was discovered by John W. Huffman and is used primarily in scientific research. JWH-307 is known for its analgesic properties and has been detected in synthetic cannabis products .
Wissenschaftliche Forschungsanwendungen
JWH-307 is widely used in scientific research for its cannabinoid receptor agonist properties. It is used to study the effects of cannabinoid receptor activation in various biological systems. Research applications include:
Chemistry: Studying the structure-activity relationship of synthetic cannabinoids.
Biology: Investigating the role of cannabinoid receptors in cellular signaling and function.
Medicine: Exploring potential therapeutic applications for pain management and other conditions.
Industry: Used in the development of new synthetic cannabinoids for research purposes
Wirkmechanismus
JWH-307, also known as (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid that has been used in scientific research .
Target of Action
JWH-307 acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It is somewhat selective for the CB2 subtype, with a Ki of 7.7 nM at CB1 vs 3.3 nM at CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
As an agonist, JWH-307 binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids. This binding triggers a series of intracellular events, leading to changes in the cellular activity .
Biochemical Pathways
This can result in a wide range of downstream effects, potentially influencing processes such as pain perception, inflammation, and mood regulation .
Pharmacokinetics
A pilot study was performed to study the main metabolic reactions of jwh-307 and other synthetic cannabinoids . More research is needed to fully understand the ADME properties of JWH-307 and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of JWH-307’s action are likely to be diverse, given the wide range of physiological processes regulated by the endocannabinoid system. As a cannabinoid receptor agonist, JWH-307 may have analgesic effects, potentially influencing pain perception .
Biochemische Analyse
Biochemical Properties
JWH-307 interacts with both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . The nature of these interactions is through the binding of JWH-307 to these receptors, which triggers a response in the cell .
Molecular Mechanism
The molecular mechanism of JWH-307 involves its binding to the CB1 and CB2 receptors . This binding interaction triggers a response in the cell, which could include changes in gene expression .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JWH-307 beinhaltet die Reaktion von 1-Pentyl-1H-pyrrol-3-carbonsäure mit 2-Fluorbenzoylchlorid zur Bildung des Zwischenprodukts 5-(2-Fluorphenyl)-1-pentyl-1H-pyrrol-3-carbonsäurechlorid. Dieses Zwischenprodukt wird dann mit Naphthalin-1-ylmethanon umgesetzt, um JWH-307 zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung wasserfreier Lösungsmittel und einer inerten Atmosphäre, um unerwünschte Nebenreaktionen zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion von JWH-307 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Techniken wie Umkristallisation und Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH-307 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: JWH-307 kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können JWH-307 in seine entsprechenden reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können an den Fluorphenyl- oder Naphthoylgruppen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel oder Nucleophile unter kontrollierten Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen hydroxylierte, reduzierte und substituierte Derivate von JWH-307 .
Wissenschaftliche Forschungsanwendungen
JWH-307 wird in der wissenschaftlichen Forschung aufgrund seiner Cannabinoidrezeptor-Agonisten-Eigenschaften häufig eingesetzt. Es wird verwendet, um die Auswirkungen der Aktivierung von Cannabinoidrezeptoren in verschiedenen biologischen Systemen zu untersuchen. Forschungsanwendungen umfassen:
Chemie: Studium der Struktur-Aktivitäts-Beziehung von synthetischen Cannabinoiden.
Biologie: Untersuchung der Rolle von Cannabinoidrezeptoren bei der Zellsignalgebung und -funktion.
Medizin: Erforschung möglicher therapeutischer Anwendungen zur Schmerzbehandlung und bei anderen Erkrankungen.
Industrie: Verwendung bei der Entwicklung neuer synthetischer Cannabinoide für Forschungszwecke
Wirkmechanismus
JWH-307 entfaltet seine Wirkungen, indem es an den Cannabinoidrezeptor 1 und den Cannabinoidrezeptor 2 bindet und diese aktiviert. Diese Aktivierung führt zur Modulation verschiedener Signalwege, darunter die Hemmung der Adenylatcyclase, die Aktivierung von mitogenaktivierten Proteinkinasen und die Regulation von Ionenkanälen. Die Verbindung zeigt eine höhere Affinität zum Cannabinoidrezeptor 2, der mit seinen analgetischen Wirkungen in Verbindung gebracht wird .
Vergleich Mit ähnlichen Verbindungen
JWH-307 gehört zur Klasse der Naphthoylpyrrol-Synthetischen Cannabinoide. Zu ähnlichen Verbindungen gehören:
JWH-018: Ein weiteres synthetisches Cannabinoid mit ähnlicher Struktur, aber unterschiedlichen Substituenten.
JWH-250: Ein Phenylacetylindol mit ähnlicher Cannabinoidrezeptor-Affinität.
AM-2201: Ein fluoriertes synthetisches Cannabinoid mit hoher Potenz.
JWH-307 ist aufgrund seines spezifischen Substitutionsschemas und seiner höheren Selektivität für den Cannabinoidrezeptor 2 im Vergleich zu anderen ähnlichen Verbindungen einzigartig .
Eigenschaften
IUPAC Name |
[5-(2-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNZPDDTQGVCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581542 | |
| Record name | [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-26-7 | |
| Record name | JWH 307 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914458-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-307 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-307 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06QTR14ONW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


